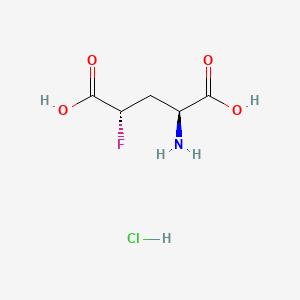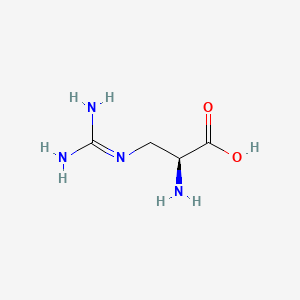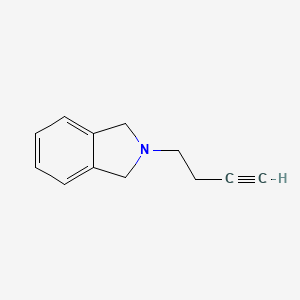
2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole typically involves the reaction of isoindoline derivatives with but-3-yn-1-yl halides under basic conditions. One common method is the nucleophilic substitution reaction where isoindoline is treated with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity and yield.
化学反応の分析
Types of Reactions
2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert the triple bond in the but-3-yn-1-yl group to a double or single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the alkyne group.
Major Products Formed
Oxidation: Isoindole-1,3-dione derivatives.
Reduction: Alkenyl or alkyl isoindole derivatives.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
科学的研究の応用
2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: Used in the synthesis of materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole involves its interaction with molecular targets such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, forming covalent bonds with biological molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target.
類似化合物との比較
Similar Compounds
But-3-yn-1-ol: A terminal acetylenic compound with a hydroxy group.
Isoindoline-1,3-dione: A compound with a similar isoindole core but with carbonyl groups at positions 1 and 3.
Uniqueness
2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H13N |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
2-but-3-ynyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C12H13N/c1-2-3-8-13-9-11-6-4-5-7-12(11)10-13/h1,4-7H,3,8-10H2 |
InChIキー |
OKVYEPMLTJHNJS-UHFFFAOYSA-N |
正規SMILES |
C#CCCN1CC2=CC=CC=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13440286.png)
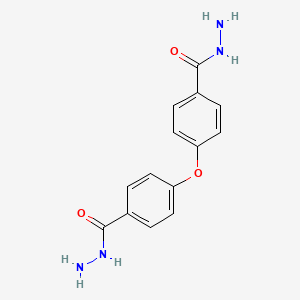
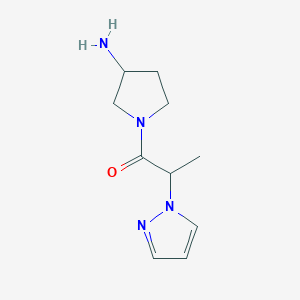
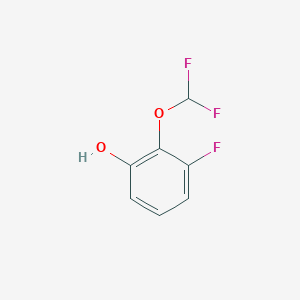

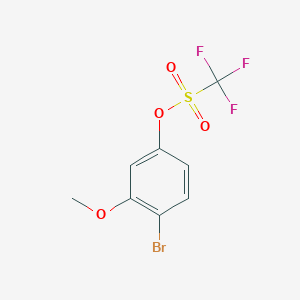
![3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)
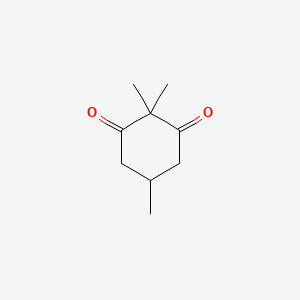
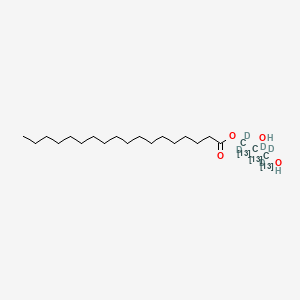
![(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one](/img/structure/B13440341.png)
